molecular formula C23H25N3O B4632106 (3,5-Dimethylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

(3,5-Dimethylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

Cat. No.: B4632106
M. Wt: 359.5 g/mol
InChI Key: WHNKWHSARDHGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic compound belonging to the class of phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of (3,5-Dimethylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

(3,5-Dimethylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce piperidine derivatives.

Scientific Research Applications

(3,5-Dimethylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

(3,5-Dimethylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-15-6-7-21-19(10-15)20(11-22(25-21)18-5-4-8-24-12-18)23(27)26-13-16(2)9-17(3)14-26/h4-8,10-12,16-17H,9,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNKWHSARDHGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,5-Dimethylpiperidin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

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